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molecular formula C8H4BrFO B1343895 7-Bromo-5-fluoro-1-benzofuran CAS No. 253429-19-5

7-Bromo-5-fluoro-1-benzofuran

Cat. No. B1343895
M. Wt: 215.02 g/mol
InChI Key: TYBMMMOEVBNTDU-UHFFFAOYSA-N
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Patent
US09290487B2

Procedure details

Bromoacetaldehyde dimethyl acetal (1.17 mL, 10.0 mmol) and a catalytic amount of sodium iodide were added to a solution (25 mL) of 2-bromo-4-fluorophenol (0.548 mL, 5.00 mmol) and potassium carbonate (1.38 g, 10.0 mmol) in DMF, and stirred at 80° C. overnight. The solvent was distilled away under reduced pressure. The residue was diluted with ethyl acetate, washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate). The resulting compound (1.12 g, 4.01 mmol) was dissolved in chlorobenzene (5 mL), and added at 120° C. to a solution (5 mL) of a polyphosphoric acid (1.5 g) in chlorobenzene. After the reaction solution was stirred at 120° C. overnight, the solvent was distilled away under reduced pressure. To the residue, ethyl acetate and water were added. Under ice-cooling, this was poured into a 1 N sodium hydroxide aqueous solution, and stirred. After that, the insoluble material was filtered off, and extraction was performed with ethyl acetate. The organic phase was washed with saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane) to thus obtain the title compound.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[CH2:4][Br:5].[I-].[Na+].BrC1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.ClC1C=CC=CC=1>[Br:5][C:4]1[C:3]2[O:2][CH:1]=[CH:12][C:13]=2[CH:14]=[C:15]([F:17])[CH:16]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound
Quantity
1.12 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate)
STIRRING
Type
STIRRING
Details
After the reaction solution was stirred at 120° C. overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethyl acetate and water were added
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
ADDITION
Type
ADDITION
Details
this was poured into a 1 N sodium hydroxide aqueous solution
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
After that, the insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC=2C=COC21)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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